molecular formula C10H13BO5 B1451127 4-Ethoxycarbonyl-3-methoxyphenylboronic acid CAS No. 911312-76-0

4-Ethoxycarbonyl-3-methoxyphenylboronic acid

Cat. No.: B1451127
CAS No.: 911312-76-0
M. Wt: 224.02 g/mol
InChI Key: KJSHXBOKHSXLJP-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of an ethoxycarbonyl group and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid typically involves the reaction of 4-iodo-3-methoxybenzoic acid with triisopropyl borate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may incorporate automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycarbonyl-3-methoxyphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethoxycarbonyl-3-methoxyphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is unique due to the presence of both an ethoxycarbonyl and a methoxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry.

Biological Activity

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by the presence of an ethoxycarbonyl group and a methoxy group attached to a phenylboronic acid structure, which contributes to its unique chemical properties and biological interactions.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C11H15B O4
  • Molecular Weight : 236.05 g/mol

Physical Properties

PropertyValue
Melting PointNot explicitly reported
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP, markers associated with programmed cell death.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : It could modulate receptor activity linked to cell growth and survival.

Comparative Studies

Comparative studies with other boronic acids have shown that this compound exhibits enhanced biological activity due to its unique functional groups.

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
Phenylboronic acidModerateLow
4-Methylphenylboronic acidLowModerate

Properties

IUPAC Name

(4-ethoxycarbonyl-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSHXBOKHSXLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673888
Record name [4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911312-76-0
Record name [4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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